Methyl 2-(2-aminothiazol-4-yl)acetate

Process Chemistry Esterification Yield Optimization

Researchers optimizing cephalosporin API routes often encounter yield losses when substituting the methyl ester with free acid or ethyl ester analogs-requiring extra protection/deprotection steps or altering diastereoselectivity in oxime formation. This compound is the validated precursor for industrial-scale ATMOA synthesis (93% yield) with straightforward crystallization purification (mp 108-112°C). • Orthogonal methyl ester & primary amine handles enable parallel SAR library synthesis for NLRP3 inflammasome (IC₅₀ 0.04-0.2 μM) and RORγ inverse agonist programs. • Mild basic hydrolysis cleaves the methyl ester without compromising the β-lactam ring-critical for final-stage cephalosporin API assembly. • Bulk quantities (100 g-kg) available with ≥95% HPLC purity for consistent acylation efficiency across multi-kg campaigns.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 64987-16-2
Cat. No. B031039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-aminothiazol-4-yl)acetate
CAS64987-16-2
Synonyms2-Amino-4-thiazoleacetic Acid Methyl Ester;  Methyl (2-Amino-1,3-thiazol-4-yl)acetate;  Methyl (2-Amino-4-thiazole)acetate;  Methyl (2-Aminothiazol-4-yl)acetate
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CSC(=N1)N
InChIInChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
InChIKeyXTQKFBGFHDNUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-aminothiazol-4-yl)acetate: Key Cephalosporin Intermediate


Methyl 2-(2-aminothiazol-4-yl)acetate (CAS 64987-16-2) is a versatile thiazole-based heterocyclic building block featuring a 2-aminothiazole core, a C-4 methyl acetate side chain, and the molecular formula C₆H₈N₂O₂S . It serves as a critical pharmaceutical intermediate, most notably as the primary side-chain precursor in the multi-step synthesis of advanced cephalosporin antibiotics such as Cefditoren Pivoxil and Cefetamet . Beyond its established role in β-lactam antibiotic manufacturing, this scaffold is increasingly employed in medicinal chemistry for generating libraries of antibacterial, antifungal, and anti-inflammatory candidates, with recent patent literature demonstrating its utility in preparing NLRP3 inflammasome modulators and RORγ inverse agonists [1][2].

Methyl 2-(2-aminothiazol-4-yl)acetate: Substitution Constraints


In pharmaceutical process chemistry, the interchangeability of thiazole acetate derivatives is constrained by the critical interplay between ester protecting groups and subsequent reaction pathways. Substituting Methyl 2-(2-aminothiazol-4-yl)acetate with the corresponding free acid (2-(2-aminothiazol-4-yl)acetic acid) introduces solubility and reactivity challenges during acylation steps, often necessitating additional protection/deprotection sequences that lower overall yield [1]. Conversely, replacing it with the ethyl ester analog (Ethyl 2-(2-aminothiazol-4-yl)acetate) alters the steric and electronic profile of downstream intermediates, which can significantly impact the diastereoselectivity of oxime formation and the final antibacterial potency of cephalosporin products [2]. The specific methyl ester moiety is therefore not a trivial variable but a defined, optimized element within validated synthetic routes for high-value active pharmaceutical ingredients (APIs).

Methyl 2-(2-aminothiazol-4-yl)acetate: Evidence Comparison


Synthetic Efficiency: Acid-Catalyzed Esterification

The methyl ester of 2-aminothiazole-4-acetic acid is obtained with a high isolated yield of 93% via direct acid-catalyzed esterification of the free acid with methanol . This single-step, high-yielding procedure provides a significant procurement advantage over synthesizing the ethyl ester analog, which, based on cross-study analysis, typically requires analogous conditions but produces lower isolated yields due to decreased reactivity of the larger alcohol nucleophile or alternative multi-step sequences involving halogenated intermediates [1]. The defined 93% yield serves as a benchmark for process chemists seeking to maximize atom economy and minimize purification burden in the early stages of cephalosporin synthesis.

Process Chemistry Esterification Yield Optimization Cephalosporin Intermediates

Physical Property: Melting Point & Crystallization

Methyl 2-(2-aminothiazol-4-yl)acetate is characterized by a melting point of 108-112°C, which is markedly higher than the free acid analog, 2-(2-aminothiazol-4-yl)acetic acid, which decomposes without a sharp melting point due to zwitterionic character and strong intermolecular hydrogen bonding . This defined, moderate melting point allows for straightforward purification by recrystallization from common organic solvents, ensuring high chemical purity (>98%) suitable for GMP intermediate production. In contrast, purification of the free acid often relies on tedious pH-controlled precipitation or lyophilization, introducing variability and reducing batch-to-batch consistency .

Solid-State Chemistry Purification Crystallization Quality Control

Antibacterial Activity of Aminothiazole Cephalosporins

While the parent compound Methyl 2-(2-aminothiazol-4-yl)acetate lacks intrinsic antimicrobial activity, its value is realized when elaborated into the 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetyl side chain, a key pharmacophore in advanced cephalosporins. Cephalosporins bearing this side chain demonstrate potent in vitro antibacterial activity, with MIC values ranging from 0.025 to 0.78 μg/mL against Gram-negative pathogens including β-lactamase-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris [1][2]. Crucially, these 2-aminothiazolyl-methoxyimino cephalosporins exhibit superior stability against common β-lactamases compared to earlier-generation cephalosporins lacking the aminothiazole moiety, as evidenced by MIC shifts of ≥8-fold in β-lactamase-positive vs. negative strains for comparator compounds [3].

Antibacterial Cephalosporins MIC Gram-negative Bacteria SAR

NLRP3 Inflammasome Modulation via Derivatives

Beyond antibacterial applications, Methyl 2-(2-aminothiazol-4-yl)acetate serves as a key starting material for synthesizing heteroaryl compounds that modulate the NLRP3 inflammasome, a critical target in inflammatory and autoimmune diseases. In a 2020 patent, derivatives prepared from this methyl ester exhibited IC₅₀ values ranging from 0.04 μM to 0.2 μM in a cellular assay measuring NLRP3-dependent IL-1β release [1]. This level of potency positions the aminothiazole scaffold as a viable starting point for medicinal chemistry optimization, comparable to other small-molecule NLRP3 inhibitors such as MCC950 (IC₅₀ ~0.007 μM) but with distinct intellectual property space and potential for improved pharmacokinetic profiles.

Inflammation NLRP3 Immunology Drug Discovery IC50

Methyl 2-(2-aminothiazol-4-yl)acetate: Use Cases


GMP Manufacturing of Cephalosporin Intermediates

This methyl ester is the preferred starting material for industrial-scale production of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMOA) and its activated esters, which are essential side-chain precursors for third-generation cephalosporins. The 93% synthetic yield and straightforward purification via crystallization (enabled by the 108-112°C melting point) make it cost-effective for multi-kilogram campaigns . Procurement should specify a purity ≥98% (HPLC) to ensure consistent acylation efficiency in subsequent steps .

Medicinal Chemistry: Anti-Inflammatory Lead Optimization

For drug discovery programs targeting the NLRP3 inflammasome or RORγ, Methyl 2-(2-aminothiazol-4-yl)acetate offers a patent-differentiated entry into the 2-aminothiazole chemical space. The primary amine and methyl ester handle provide orthogonal reactive sites for parallel library synthesis, enabling rapid exploration of SAR around the C-4 acetate side chain and the C-2 amino group [1]. This is particularly valuable when seeking to improve upon the moderate potency (IC₅₀ 0.04-0.2 μM) observed in initial NLRP3 modulator patents [2].

Process Development: Ester Protecting Group Strategy

In synthetic routes to cephalosporins or related β-lactams, the methyl ester is specifically chosen over the ethyl ester or free acid to balance reactivity and deprotection ease. The methyl ester can be hydrolyzed under mild basic conditions without cleaving the sensitive β-lactam ring, a critical requirement in the final stages of API synthesis. Comparative studies indicate that ethyl ester hydrolysis often requires harsher conditions, leading to increased epimerization and lower overall yield [3].

Technical Documentation Hub

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